Cas no 2221-95-6 (Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-)

Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- structure
2221-95-6 structure
Product Name:Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
CAS-nummer:2221-95-6
MF:C19H34
MW:262.473266124725
CID:278178
PubChem ID:6451376
Update Time:2025-04-19

Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenanthrene,tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
    • (2S,4aS,4bS,8S,8aS,10aS)-4b,8-dimethyl-2-propan-2-yl-2,3,4,4a,5,6,7,8,8a,9,10,10a-dodecahydro-1H-phenanthrene
    • Fichtelite
    • 18-Nor-abietan,Fichtelit
    • 18-Norabietane
    • Fichtelite500µg
    • UNII-24ST878V9I
    • (1S,4aS,4bS,7S,8aS,10aS)-7-Isopropyl-1,4a-dimethyltetradecahydrophenanthrene
    • (1S,4AS,4BS,7S,8AS,10AS)-1,4A-DIMETHYL-7-(PROPAN-2-YL)-TETRADECAHYDROPHENANTHRENE
    • PHENANTHRENE, TETRADECAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, (1S-(1.ALPHA.,4A.ALPHA.,4B.BETA.,7.BETA.,8A.ALPHA.,10A.BETA.))-
    • Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S-(1alpha,4aalpha,4bbeta,7beta,8aalpha,10abeta))-
    • Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1S-(1.alpha.,4a.alpha.,4b.beta.,7.beta.,8a.alpha.,10a.beta.)]-
    • Fichtelit
    • HTNCYKZTYXSRHL-DYKIIFRCSA-N
    • Phenanthrene, tetradecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1S,4aS,4bS,7S,8aS,10aS)-
    • DTXSID70176761
    • Q4553717
    • 2221-95-6
    • FICHTELITE [MI]
    • 24ST878V9I
    • Inchi: 1S/C19H34/c1-13(2)15-7-10-18-16(12-15)8-9-17-14(3)6-5-11-19(17,18)4/h13-18H,5-12H2,1-4H3/t14-,15-,16-,17-,18-,19-/m0/s1
    • InChI-sleutel: HTNCYKZTYXSRHL-DYKIIFRCSA-N
    • LACHT: [C@]12(C)CCC[C@H](C)[C@@H]1CC[C@H]1C[C@@H](C(C)C)CC[C@H]21

Berekende eigenschappen

  • Exacte massa: 262.26600
  • Monoisotopische massa: 262.266051085g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 1
  • Complexiteit: 318
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.7
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Dichtheid: d422 0.9380
  • Smeltpunt: 45-46°
  • Kookpunt: bp43 235-236°
  • Brekindex: nD20 1.5052
  • PSA: 0.00000
  • LogboekP: 5.91120
  • Specifieke rotatie: D +19°
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd